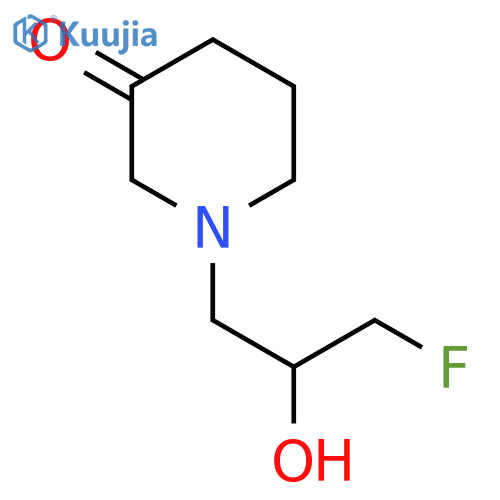Cas no 1861402-62-1 (1-(3-Fluoro-2-hydroxypropyl)piperidin-3-one)

1861402-62-1 structure
商品名:1-(3-Fluoro-2-hydroxypropyl)piperidin-3-one
1-(3-Fluoro-2-hydroxypropyl)piperidin-3-one 化学的及び物理的性質
名前と識別子
-
- EN300-1648485
- 1-(3-Fluoro-2-hydroxypropyl)piperidin-3-one
- 1861402-62-1
- 3-Piperidinone, 1-(3-fluoro-2-hydroxypropyl)-
-
- インチ: 1S/C8H14FNO2/c9-4-8(12)6-10-3-1-2-7(11)5-10/h8,12H,1-6H2
- InChIKey: PCKGFWCDBSLBAV-UHFFFAOYSA-N
- ほほえんだ: FCC(CN1CC(CCC1)=O)O
計算された属性
- せいみつぶんしりょう: 175.10085685g/mol
- どういたいしつりょう: 175.10085685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 40.5Ų
じっけんとくせい
- 密度みつど: 1.157±0.06 g/cm3(Predicted)
- ふってん: 310.4±42.0 °C(Predicted)
- 酸性度係数(pKa): 13.35±0.20(Predicted)
1-(3-Fluoro-2-hydroxypropyl)piperidin-3-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1648485-0.5g |
1-(3-fluoro-2-hydroxypropyl)piperidin-3-one |
1861402-62-1 | 0.5g |
$1495.0 | 2023-06-04 | ||
| Enamine | EN300-1648485-0.05g |
1-(3-fluoro-2-hydroxypropyl)piperidin-3-one |
1861402-62-1 | 0.05g |
$1308.0 | 2023-06-04 | ||
| Enamine | EN300-1648485-1.0g |
1-(3-fluoro-2-hydroxypropyl)piperidin-3-one |
1861402-62-1 | 1g |
$1557.0 | 2023-06-04 | ||
| Enamine | EN300-1648485-250mg |
1-(3-fluoro-2-hydroxypropyl)piperidin-3-one |
1861402-62-1 | 250mg |
$1170.0 | 2023-09-21 | ||
| Enamine | EN300-1648485-10000mg |
1-(3-fluoro-2-hydroxypropyl)piperidin-3-one |
1861402-62-1 | 10000mg |
$5467.0 | 2023-09-21 | ||
| Enamine | EN300-1648485-10.0g |
1-(3-fluoro-2-hydroxypropyl)piperidin-3-one |
1861402-62-1 | 10g |
$6697.0 | 2023-06-04 | ||
| Enamine | EN300-1648485-100mg |
1-(3-fluoro-2-hydroxypropyl)piperidin-3-one |
1861402-62-1 | 100mg |
$1119.0 | 2023-09-21 | ||
| Enamine | EN300-1648485-50mg |
1-(3-fluoro-2-hydroxypropyl)piperidin-3-one |
1861402-62-1 | 50mg |
$1068.0 | 2023-09-21 | ||
| Enamine | EN300-1648485-1000mg |
1-(3-fluoro-2-hydroxypropyl)piperidin-3-one |
1861402-62-1 | 1000mg |
$1272.0 | 2023-09-21 | ||
| Enamine | EN300-1648485-5000mg |
1-(3-fluoro-2-hydroxypropyl)piperidin-3-one |
1861402-62-1 | 5000mg |
$3687.0 | 2023-09-21 |
1-(3-Fluoro-2-hydroxypropyl)piperidin-3-one 関連文献
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
1861402-62-1 (1-(3-Fluoro-2-hydroxypropyl)piperidin-3-one) 関連製品
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 506-17-2(cis-Vaccenic acid)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
